![molecular formula C19H24N4O2 B2442172 N-benzyl-2-[4-méthyl-6-oxo-2-(pipéridin-1-yl)-1,6-dihydropyrimidin-1-yl]acétamide CAS No. 1251692-39-3](/img/structure/B2442172.png)
N-benzyl-2-[4-méthyl-6-oxo-2-(pipéridin-1-yl)-1,6-dihydropyrimidin-1-yl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les thiazoles ont été étudiés pour leurs propriétés antimicrobiennes. Par exemple, la sulfathiazole est un médicament antimicrobien qui contient un cycle thiazole. Des chercheurs ont synthétisé divers dérivés de thiazoles et évalué leur activité antibactérienne contre des agents pathogènes tels que Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa et Salmonella typhi .
Activité antimicrobienne
En résumé, le N-benzyl-2-[4-méthyl-6-oxo-2-(pipéridin-1-yl)-1,6-dihydropyrimidin-1-yl]acétamide (F3406-9722) est prometteur pour des applications antimicrobiennes, antivirales, anti-inflammatoires, antitumorales, neuroprotectrices et de développement de médicaments. Cependant, des études supplémentaires sont nécessaires pour explorer pleinement son potentiel dans chacun de ces domaines . Si vous avez besoin d’informations plus détaillées ou si vous avez d’autres questions, n’hésitez pas à les poser ! 😊
Mécanisme D'action
Target of Action
The primary target of F3406-9722 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 is a critical component of the virus, mediating the pH-dependent fusion in the endosome compartment required for the virus to enter host cells .
Mode of Action
F3406-9722 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interference prevents the release of the virus ribonucleoprotein into the cell cytoplasm, which is necessary to initiate transcription and replication of the virus genome . The compound’s action is specific to the transmembrane domain of GP2, with residue M437 identified as critical for virus susceptibility to F3406-9722 .
Biochemical Pathways
Its mechanism of action suggests that it disrupts the normal life cycle of the lcmv by preventing the virus from entering host cells . This disruption likely affects downstream viral replication and assembly processes.
Pharmacokinetics
Pharmacokinetic studies are crucial in understanding the absorption, distribution, metabolism, and excretion (adme) properties of a compound . These properties influence the bioavailability of the compound and its ability to reach its target in the body. Future research should focus on these aspects to fully understand the pharmacokinetic profile of F3406-9722.
Result of Action
The primary result of F3406-9722’s action is the inhibition of LCMV cell entry, thereby preventing the virus from replicating within host cells . This could potentially limit the spread of the virus within the host organism, reducing the severity of the infection.
Action Environment
The action of F3406-9722 is influenced by the pH of the endosome compartment, as its mechanism of action involves interfering with the pH-dependent fusion mediated by LCMV glycoprotein GP2
Propriétés
IUPAC Name |
N-benzyl-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15-12-18(25)23(19(21-15)22-10-6-3-7-11-22)14-17(24)20-13-16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTLZWHHSCDJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2442090.png)
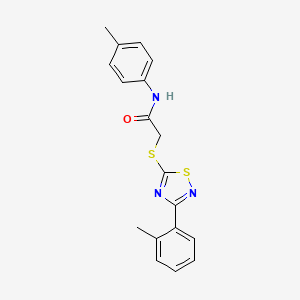

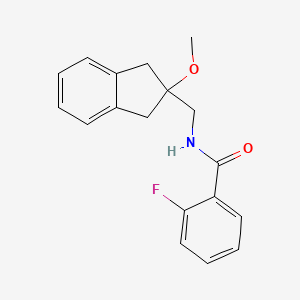

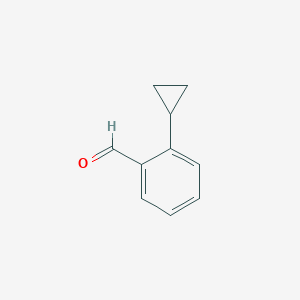
![4-bromo-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2442097.png)
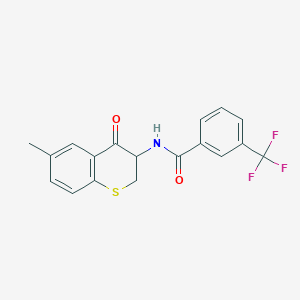

![N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2442101.png)
![2-(4-methyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid](/img/structure/B2442105.png)
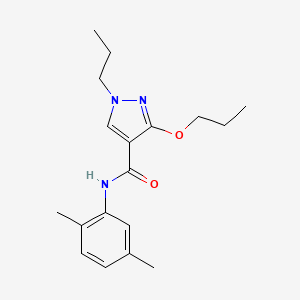
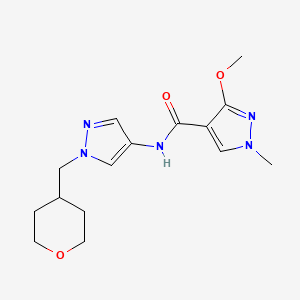
![4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide](/img/structure/B2442111.png)
